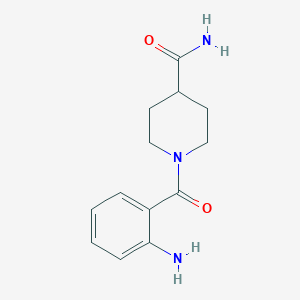![molecular formula C12H11NO4S2 B3316380 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid CAS No. 953884-77-0](/img/structure/B3316380.png)
2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid
Descripción general
Descripción
“2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid” is a compound with the CAS Number: 953884-77-0 . It has a molecular weight of 297.36 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a phenyl ring via a sulfonamide group, and an acetic acid group attached to the phenyl ring . The formula of the compound is C12H11NO4S2 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 297.36 .Aplicaciones Científicas De Investigación
2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid has been investigated for its potential applications in scientific research. It has been used as a model compound in studies of protein-ligand interactions, as it is able to interact with a variety of proteins. It has also been studied as a potential inhibitor of a variety of enzymes, including carbonic anhydrases and glutathione S-transferases. Additionally, it has been used as a model compound to study the effects of thiophene-based sulfonamides on cell cultures.
Mecanismo De Acción
2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid is able to interact with a variety of proteins and enzymes due to its thiophene and sulfonamide moieties. The thiophene moiety is able to interact with the active sites of proteins and enzymes, while the sulfonamide moiety is able to interact with the hydrophobic regions of proteins and enzymes. This allows this compound to bind to the active sites of proteins and enzymes, which can then lead to inhibition of their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the activity of a variety of enzymes, including carbonic anhydrases and glutathione S-transferases. Additionally, it has been shown to have antiproliferative effects on cell cultures, suggesting that it may be useful as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid is a useful compound for laboratory experiments due to its simple and cost-effective synthesis method and its ability to interact with a variety of proteins and enzymes. However, it is important to note that this compound is not without its limitations. For example, it is not known if this compound is able to cross the blood-brain barrier, which could limit its potential applications in drug development. Additionally, its effects on biochemical and physiological processes have not been extensively studied and more research is needed to fully understand its potential uses.
Direcciones Futuras
There are a number of potential future directions for 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid. One potential direction is to further investigate its effects on biochemical and physiological processes. Additionally, further research could be done to determine if this compound is able to cross the blood-brain barrier and, if so, to investigate its potential applications in drug development. Additionally, further studies could be done to investigate its potential applications in the treatment of cancer and other diseases. Finally, further research could be done to investigate its potential interactions with other proteins and enzymes.
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c14-11(15)8-9-3-5-10(6-4-9)13-19(16,17)12-2-1-7-18-12/h1-7,13H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFQXBZUDAGSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



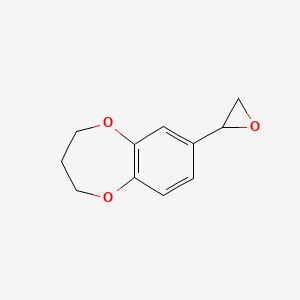

![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide](/img/structure/B3316313.png)
![1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3316315.png)
![2-[4-(4-Bromobenzamido)phenyl]acetic acid](/img/structure/B3316322.png)
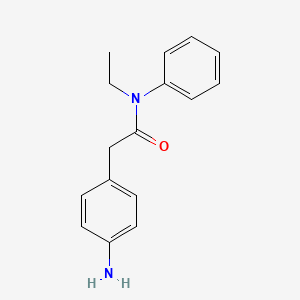
![N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B3316342.png)
amine](/img/structure/B3316347.png)

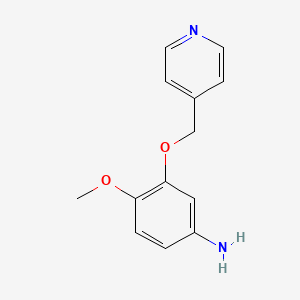
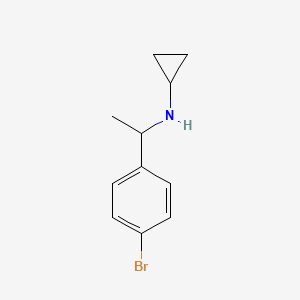
![2'-Fluoro-4'-ethyl-4-[2-(4-pentylcyclohexyl)ethyl]biphenyl](/img/structure/B3316371.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B3316391.png)
